(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
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Overview
Description
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate: is a chemical compound with the molecular formula C16H15ClO4S . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro group, a methoxy group, and a methyl group attached to a benzenesulfonate moiety. It is a complex organic molecule that finds applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 5-chloro-2-methoxy-4-methylbenzenesulfonic acid with (3-acetylphenyl) sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonate group to a sulfonic acid or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid or sulfoxide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The molecular pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
- (3-Acetylphenyl) 5-chloro-2-methoxybenzenesulfonate
- (3-Acetylphenyl) 5-chloro-4-methylbenzenesulfonate
- (3-Acetylphenyl) 2-methoxy-4-methylbenzenesulfonate
Comparison: Compared to similar compounds, (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate exhibits unique chemical properties due to the presence of both methoxy and methyl groups on the benzenesulfonate moiety. This structural arrangement enhances its reactivity and binding affinity towards specific molecular targets. Additionally, the chloro group provides a site for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-10-7-15(21-3)16(9-14(10)17)23(19,20)22-13-6-4-5-12(8-13)11(2)18/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHHASGGXRYKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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